

An In-Depth Technical Guide to (R)-1-(2,4-dichlorophenyl)ethanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(R)-1-(2,4-dichlorophenyl)ethanamine
Cat. No.:	B169092

[Get Quote](#)

CAS Number: 133773-29-2

Abstract

This technical guide provides a comprehensive overview of **(R)-1-(2,4-dichlorophenyl)ethanamine**, a chiral amine of significant interest in the pharmaceutical and chemical industries. The document details its chemical and physical properties, outlines a common method for its stereoselective synthesis, and discusses its primary applications as a key building block in the development of therapeutic agents. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a compilation of essential technical data and methodologies.

Introduction

(R)-1-(2,4-dichlorophenyl)ethanamine, identified by the CAS number 133773-29-2, is a chiral primary amine with the molecular formula C₈H₉Cl₂N.^{[1][2]} Its structure, featuring a dichlorinated phenyl ring attached to a chiral ethylamine backbone, makes it a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).^{[3][4]} The specific stereochemistry of the (R)-enantiomer is often crucial for the biological activity and selectivity of the final drug product. This guide will cover the fundamental properties, synthesis, and applications of this important chemical entity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **(R)-1-(2,4-dichlorophenyl)ethanamine** is presented in the table below. These data are essential for its handling, storage, and use in chemical reactions.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ Cl ₂ N	[1] [2]
Molecular Weight	190.07 g/mol	[1] [5] [6]
Appearance	Colorless liquid	[1] [7] [8]
Boiling Point	256.4 ± 25.0 °C (Predicted)	[2] [8]
Density	1.262 ± 0.06 g/cm ³ (Predicted)	[2] [8]
pKa	8.28 ± 0.10 (Predicted)	[2] [8]
Optical Activity	37.568° (c=0.01 g/mL in EtOH)	[8]
Storage Temperature	Room temperature, in a dark, inert atmosphere	[2] [7] [8]
Purity	Typically >95%	[7]
IUPAC Name	(1R)-1-(2,4-dichlorophenyl)ethanamine	[7]
InChI Key	OUVZHZHAOWDHBOU-RXMQYKEDSA-N	[7]

Synthesis

The stereoselective synthesis of **(R)-1-(2,4-dichlorophenyl)ethanamine** is most commonly achieved through the resolution of a racemic mixture of 1-(2,4-dichlorophenyl)ethanamine. A widely cited method utilizes a chiral resolving agent, such as (S)-mandelic acid, to form diastereomeric salts that can be separated by crystallization.

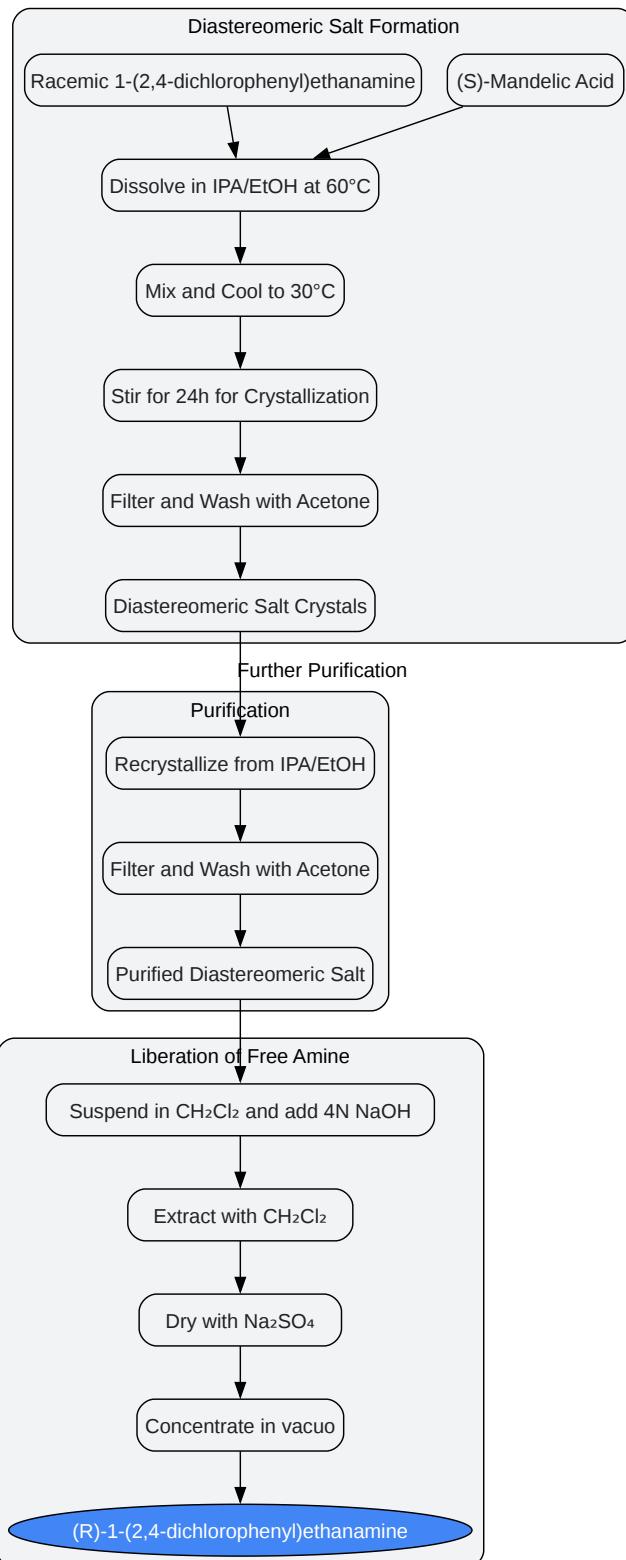
Experimental Protocol: Resolution of Racemic 1-(2,4-dichlorophenyl)ethanamine

This protocol is adapted from established chemical literature.[\[1\]](#)

Materials:

- Racemic 2,4-dichloro- α -methyl benzylamine
- (S)-Mandelic acid
- Isopropyl alcohol (IPA)
- Ethanol (EtOH)
- Acetone
- Dichloromethane (CH_2Cl_2)
- 4 N Sodium hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:


• Salt Formation:

- Dissolve (S)-mandelic acid (40.2 g, 264.5 mmol) in a 3:2 mixture of IPA and EtOH (500 mL) at room temperature.
- Heat the suspension to 60 °C until a clear solution is obtained.
- Add racemic 2,4-dichloro- α -methyl benzylamine (50 g, 264.5 mmol) to the hot solution.
- Cool the solution to 30 °C over 2 hours and stir at this temperature for 24 hours to allow for the crystallization of the diastereomeric salt.
- Collect the colorless crystals by filtration and wash them with acetone (70 mL).

- Recrystallization for Purification:
 - Suspend the resulting salt in a 3:2 mixture of IPA/EtOH (400 mL) at room temperature.
 - Heat the mixture to 60 °C to obtain a clear solution.
 - Cool the solution to room temperature and stir for 24 hours.
 - Filter the colorless crystals and wash with acetone (40 mL) to yield the purified diastereomeric salt.
- Liberation of the Free Amine:
 - Suspend a portion of the purified salt (12.0 g) in dichloromethane (100 mL).
 - Add aqueous 4 N sodium hydroxide solution (30 mL) to the suspension.
 - Stir the reaction mixture for 1 hour at room temperature.
 - Extract the aqueous layer with dichloromethane (2 x 100 mL).
 - Combine the organic layers and dry with anhydrous sodium sulfate.
 - Filter and concentrate the solution in vacuo to afford **(R)-1-(2,4-dichlorophenyl)ethanamine** as a colorless liquid (yield: 7.5 g, 40%).[\[1\]](#)

Synthesis Workflow Diagram

Synthesis Workflow for (R)-1-(2,4-dichlorophenyl)ethanamine

[Click to download full resolution via product page](#)

Caption: Synthesis workflow via diastereomeric salt resolution.

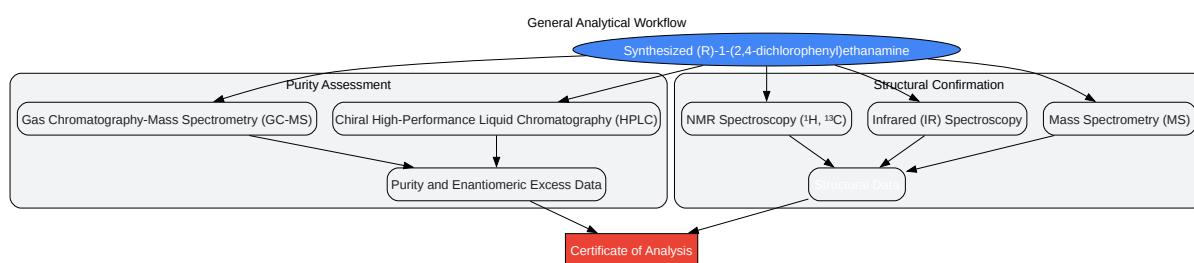
Applications

(R)-1-(2,4-dichlorophenyl)ethanamine serves as a crucial building block in various synthetic applications, primarily within the pharmaceutical industry.

- **Pharmaceutical Synthesis:** It is a key intermediate in the synthesis of more complex molecules with potential therapeutic properties.^{[3][4]} Its chiral nature is often exploited to introduce stereospecificity in the final drug candidate, which can significantly impact efficacy and reduce side effects.
- **Drug Development:** Researchers utilize this compound as a starting material for the development of novel therapeutic agents.^{[2][3]} Its structural motifs are found in compounds targeting various biological pathways.
- **Organic Synthesis:** In a broader context, it is used as a precursor for a range of organic compounds, leveraging its reactive amine group for further chemical transformations.^[3]
- **Biological Research:** Due to its structural similarity to other biologically active amines, it is employed in research to investigate potential biological activities and to understand structure-activity relationships.^[3]

Analytical Methods

The purity and identity of **(R)-1-(2,4-dichlorophenyl)ethanamine** are typically confirmed using standard analytical techniques. While specific, detailed experimental protocols from a single source are not readily available in the public domain, a general workflow for the analysis of such compounds is well-established.


General Analytical Workflow

A combination of chromatographic and spectroscopic methods is employed to ensure the quality of the synthesized compound.

- **Chromatographic Purity:**
 - **Gas Chromatography (GC):** Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is used to determine the purity of the volatile amine and to detect any residual solvents or starting materials.

- High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to determine the enantiomeric excess (e.e.) of the (R)-enantiomer.
- Structural Confirmation:
 - Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the chemical structure and confirm the arrangement of atoms.
 - Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule.

Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A general workflow for the analytical characterization.

Safety Information

(R)-1-(2,4-dichlorophenyl)ethanamine is associated with several hazard classifications.

Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][8]

A full Safety Data Sheet (SDS) should be consulted before use.

Conclusion

(R)-1-(2,4-dichlorophenyl)ethanamine is a valuable chiral building block with significant applications in pharmaceutical and chemical synthesis. This guide has provided a summary of its key properties, a detailed protocol for its synthesis via resolution, and an overview of its applications and analytical characterization. The information presented herein should serve as a useful resource for professionals engaged in research and development activities involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-1-(2,4-Dichlorophenyl)ethanamine | 133773-29-2 [chemicalbook.com]
- 2. Cas 133773-29-2,(R)-1-(2,4-DICHLOROPHENYL)ETHANAMINE | lookchem [lookchem.com]
- 3. Cas 133773-29-2,(R)-1-(2,4-DICHLOROPHENYL)ETHANAMINE | lookchem [lookchem.com]

- 4. Buy (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride (EVT-1708505) | 791098-94-7 [evitachem.com]
- 5. 133773-29-2|(R)-1-(2,4-Dichlorophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 6. (alphaR)-2,4-Dichloro-alpha-methylbenzenemethanamine | C8H9Cl2N | CID 2496565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-1-(2,4-Dichlorophenyl)ethanamine | 133773-29-2 [sigmaaldrich.com]
- 8. (R)-1-(2,4-Dichlorophenyl)ethanamine | 133773-29-2 [amp.chemicalbook.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to (R)-1-(2,4-dichlorophenyl)ethanamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169092#r-1-2-4-dichlorophenyl-ethanamine-cas-number-133773-29-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com